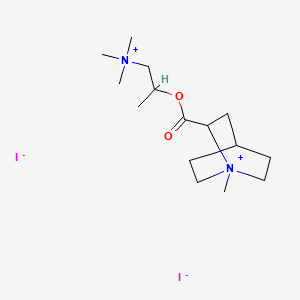
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE is a quaternary ammonium compound with the molecular formula C15H30I2N2O2 and a molecular weight of 524.22. This compound is known for its unique structure, which includes a bicyclic octane ring and two iodide ions. It is primarily used in various chemical and biological applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with trimethylamine and an appropriate iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products, depending on the nucleophiles used.
Applications De Recherche Scientifique
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its stability and reactivity.
Mécanisme D'action
The mechanism of action of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged molecules and surfaces, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM CHLORIDE
- TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM BROMIDE
Uniqueness
TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE is unique due to its iodide ions, which impart specific reactivity and stability characteristics. Compared to its chloride and bromide counterparts, the diiodide form may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
15623-84-4 |
|---|---|
Formule moléculaire |
C15H30I2N2O2 |
Poids moléculaire |
524.22 g/mol |
Nom IUPAC |
trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropyl]azanium;diiodide |
InChI |
InChI=1S/C15H30N2O2.2HI/c1-12(11-16(2,3)4)19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clé InChI |
JBLYKTBKSVPTJV-UHFFFAOYSA-L |
SMILES canonique |
CC(C[N+](C)(C)C)OC(=O)C1CC2CC[N+]1(CC2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















